molecular formula C14H10Cl2O2 B071570 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 166049-76-9

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Cat. No. B071570
CAS No.: 166049-76-9
M. Wt: 281.1 g/mol
InChI Key: HUSGNWQDBYHKLU-UHFFFAOYSA-N
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Patent
US06329362B1

Procedure details

A suspension of 4-hydroxybenzaldehyde (19.2 g, 157.5 mmol), 2,6-dichlorobenzylbromide (36 g, 150 mmol) and potassium carbonate (22.77 g, 165 mmol) in DMF (150 ml) was stirred at room temperature overnight. The mixture was filtered and the filtrate evaporated under reduced pressure. The residue was dissolved in ether (500 ml), and washed with aqueous NaOH (5%, 100 ml), water (100 ml) and brine (100 ml), dried (Na2SO4) and evaporated under reduced pressure. The orange crystalline solid obtained was recrystallised from diisopropylether to give the title compound as slightly orange needles (35.8 g, 85%), m.p. 70-71°. δH (CDCl3) 9.91 (1H, s, CHO), 7.87 (2H, d, J 8.9 Hz, ArH), 7.40-7.24 (3H, m, ArCl2H), 7.12 (2H, d, J 8.7 Hz, ArH) and 5.36 (2H, s, ArCH2OAr); m/z (ESI, 60V) 281 (M++1); Found: C, 59.76; H, 3.57. C14H10O2Cl2 requires C, 59.81; H, 3.59%.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
22.77 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:12]=1[CH2:13]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:12]=1[CH2:13][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
36 g
Type
reactant
Smiles
ClC1=C(CBr)C(=CC=C1)Cl
Name
Quantity
22.77 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether (500 ml)
WASH
Type
WASH
Details
washed with aqueous NaOH (5%, 100 ml), water (100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The orange crystalline solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallised from diisopropylether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(COC2=CC=C(C=O)C=C2)C(=CC=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 35.8 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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